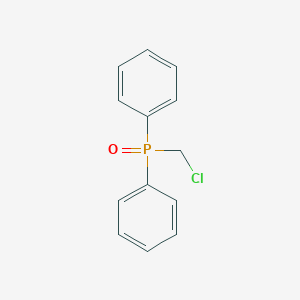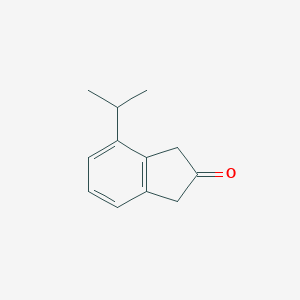
4-Isopropyl-2-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-indanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-indanone is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This action results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and mood.
Effets Biochimiques Et Physiologiques
4-Isopropyl-2-indanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Isopropyl-2-indanone in lab experiments is its unique properties, which make it a versatile starting material for the synthesis of various compounds. However, one of the limitations of using 4-Isopropyl-2-indanone is its potential toxicity, which must be carefully considered when working with this compound.
Orientations Futures
There are many potential future directions for the use of 4-Isopropyl-2-indanone in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the use of 4-Isopropyl-2-indanone as a ligand in organometallic chemistry and as a reagent in organic synthesis. Additionally, the potential neuroprotective effects of 4-Isopropyl-2-indanone make it an attractive candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-Isopropyl-2-indanone in these and other areas.
Conclusion:
In conclusion, 4-Isopropyl-2-indanone is a unique and versatile compound that has been widely used in scientific research. Its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials, make it an attractive candidate for further study. While there are limitations to working with this compound, its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-Isopropyl-2-indanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed cross-coupling reaction, and the one-pot synthesis using a Grignard reagent. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for synthesizing 4-Isopropyl-2-indanone.
Applications De Recherche Scientifique
4-Isopropyl-2-indanone has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
152685-99-9 |
|---|---|
Nom du produit |
4-Isopropyl-2-indanone |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
SMILES canonique |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Synonymes |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



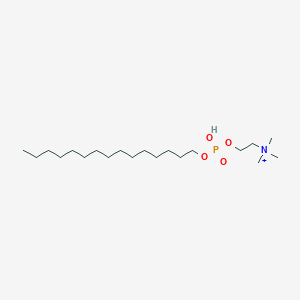
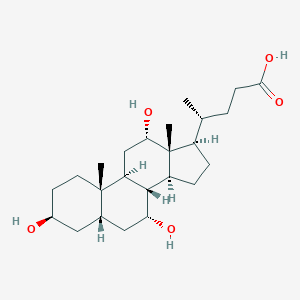
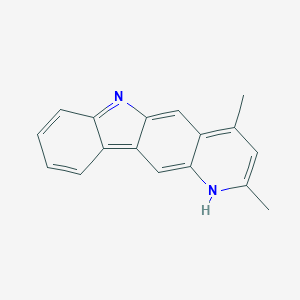
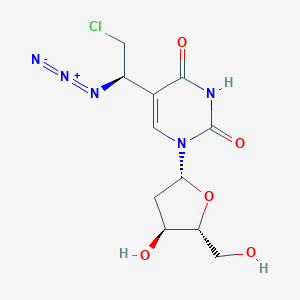
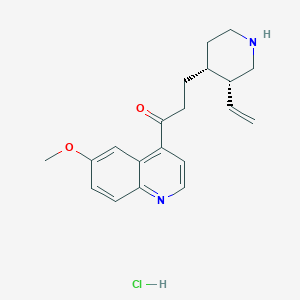
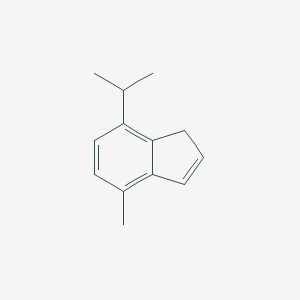
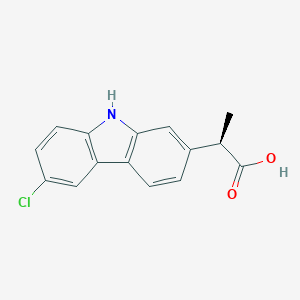
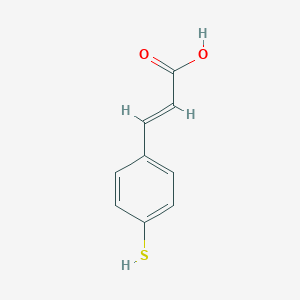
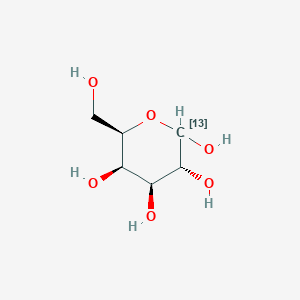
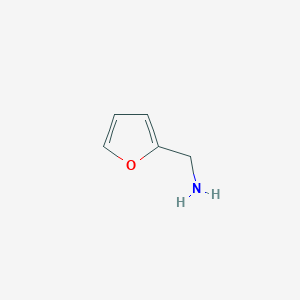
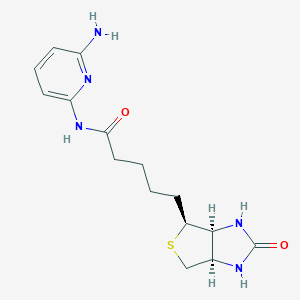
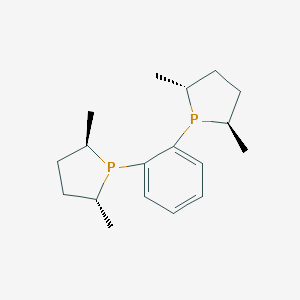
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
